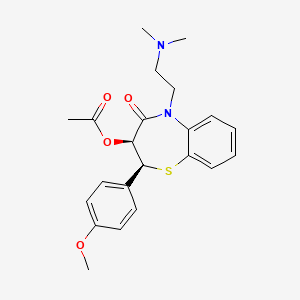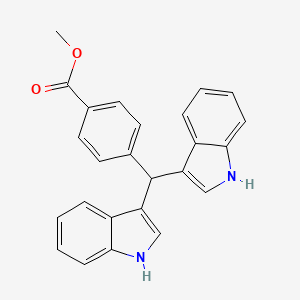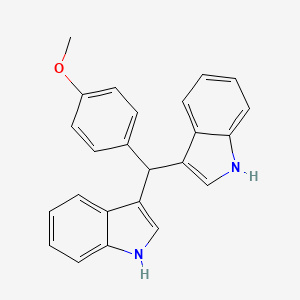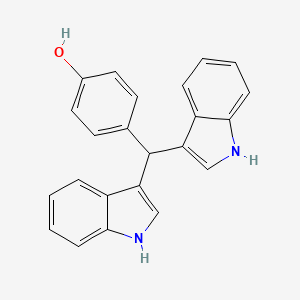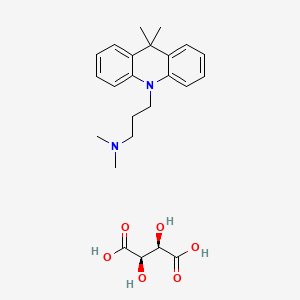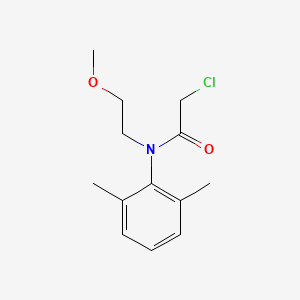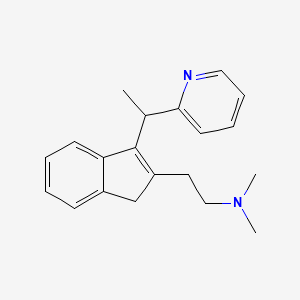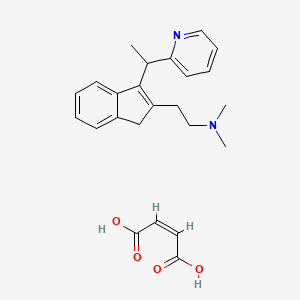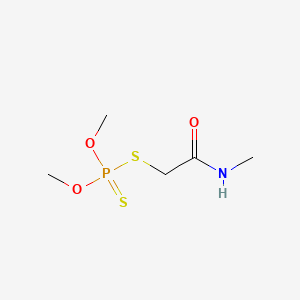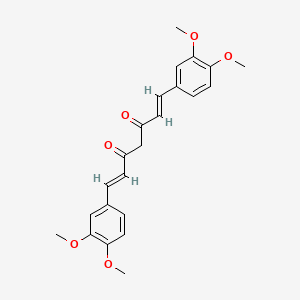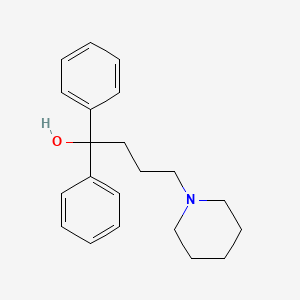
Difenidol
Descripción general
Descripción
Difenidol es un antagonista muscarínico utilizado principalmente como antiemético y agente antivertiginoso. No se comercializa en los Estados Unidos o Canadá, pero ha sido ampliamente utilizado en América Latina y Asia. This compound es eficaz en el tratamiento de náuseas y vómitos asociados con diversas afecciones como la enfermedad de Ménière y la cirugía del oído medio e interno .
Mecanismo De Acción
El mecanismo de acción exacto de difenidol no se conoce completamente. Se cree que ejerce sus efectos disminuyendo la estimulación vestibular y deprimiendo la función laberíntica. Como agente antimuscarínico, interactúa con los receptores de acetilcolina muscarínicos, particularmente los receptores M1, M2, M3 y M4. Esta interacción probablemente se produce en los núcleos vestibulares y la periferia vestibular, donde se expresan estos receptores .
Compuestos Similares:
Escopolamina: Otro antagonista muscarínico utilizado para el mareo.
Meclizina: Un antihistamínico con propiedades antieméticas y antivertiginosas.
Dimenhidrinato: Una combinación de difenhidramina y 8-cloro-teofilina, utilizada para prevenir náuseas y vómitos.
Unicidad de this compound: this compound es único en su interacción específica con múltiples receptores de acetilcolina muscarínicos y su eficacia en el tratamiento del vértigo y las náuseas sin efectos sedantes significativos. Esto lo convierte en una opción valiosa para pacientes que requieren alivio de estos síntomas sin la somnolencia asociada con otros medicamentos .
Aplicaciones Científicas De Investigación
Difenidol tiene varias aplicaciones de investigación científica:
Química: Utilizado como compuesto de referencia en química analítica para el desarrollo y validación de métodos.
Biología: Se estudia por sus efectos sobre el sistema vestibular y sus posibles propiedades neuroprotectoras.
Medicina: Investigado por sus efectos antieméticos y antivertiginosos, particularmente en afecciones como la enfermedad de Ménière.
Industria: Utilizado en la formulación de productos farmacéuticos para el tratamiento de náuseas y vértigo.
Análisis Bioquímico
Biochemical Properties
Diphenidol exerts its effects through interactions with muscarinic acetylcholine receptors (mACh receptors), particularly M1, M2, M3, and M4 . These interactions lead to an anticholinergic effect .
Cellular Effects
Diphenidol is known to influence cell function by diminishing vestibular stimulation and depressing labyrinthine function . It is also thought to have an action on the medullary chemoreceptive trigger zone, which may be involved in its antiemetic effect .
Molecular Mechanism
The molecular mechanism of action of Diphenidol is not precisely known . It is thought to exert its effects at the molecular level through its interactions with mACh receptors . This interaction leads to an anticholinergic effect, which is believed to be responsible for its antiemetic and antivertigo effects .
Temporal Effects in Laboratory Settings
It is known that Diphenidol has an elimination half-life of 4 hours .
Dosage Effects in Animal Models
In animal models, Diphenidol has been shown to have significant effects. For instance, in dogs given toxic doses of ouabain, Diphenidol (0.5 to 4 mg/kg) was found to shorten the prolonged A-H time
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de difenidol involucra varios pasos:
Alquilación: 1-Bromo-3-cloropropano reacciona con piperidina para formar cloruro de 3-piperidinopropilo.
Reacción de Grignard: El intermedio cloruro de 3-piperidinopropilo se somete a una reacción de Grignard con benzofenona para producir benzhidrol.
Producto Final: El benzhidrol se convierte entonces en this compound.
Métodos de Producción Industrial: La producción industrial de this compound suele seguir la misma ruta sintética, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .
Tipos de Reacciones:
Reducción: Las reacciones de reducción son menos comunes para el this compound.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando su anillo de piperidina.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Sustitución: Reactivos como halógenos o nucleófilos pueden facilitar las reacciones de sustitución.
Productos Mayores: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados de this compound .
Comparación Con Compuestos Similares
Scopolamine: Another muscarinic antagonist used for motion sickness.
Meclizine: An antihistamine with antiemetic and antivertigo properties.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.
Uniqueness of Diphenidol: Diphenidol is unique in its specific interaction with multiple muscarinic acetylcholine receptors and its effectiveness in treating vertigo and nausea without significant sedative effects. This makes it a valuable option for patients who require relief from these symptoms without the drowsiness associated with other medications .
Propiedades
IUPAC Name |
1,1-diphenyl-4-piperidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKLTJNUQRZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3254-89-5 (hydrochloride) | |
| Record name | Diphenidol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022950 | |
| Record name | Diphenidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diphenidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/, FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER, 5.87e-03 g/L | |
| Record name | DIPHENIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diphenidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism by which diphenidol exerts its antiemetic and antivertigo effects is not precisely known. It is thought to diminish vestibular stimulation and depress labyrinthine function and as an antimuscarinic agent. An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect. Diphenidol has no significant sedative, tranquilizing, or antihistaminic action. It has a weak peripheral anticholinergic effect., EXPTL, IT HAS BEEN SHOWN TO EXHIBIT WEAK PARASYMPATHOLYTIC ACTIONS, BUT TO LACK SIGNIFICANT SEDATIVE, TRANQUILIZING, OR ANTIHISTAMINIC PROPERTIES., .../DIPHENIDOL/ IS THOUGHT TO ACT UPON AURAL VESTIBULAR APPARATUS... | |
| Record name | Diphenidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIPHENIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER, WHITE CRYSTALLINE POWDER | |
CAS No. |
972-02-1 | |
| Record name | Diphenidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=972-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenidol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diphenidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difenidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO8R319LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPHENIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diphenidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-214, 104-105 °C | |
| Record name | Diphenidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIPHENIDOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of diphenidol?
A1: While the exact mechanism is not fully elucidated, research suggests that diphenidol primarily acts as an antiemetic by inhibiting the chemoreceptor trigger zone (CTZ) and possibly by acting directly on the vomiting center in the medulla. []
Q2: How does diphenidol differ in its antiemetic action compared to antihistamines or phenothiazines?
A2: Unlike antihistamines or phenothiazines, diphenidol appears to exert a more specific antivertigo effect on the vestibular apparatus, controlling vertigo without the sedative, hypotensive, or extrapyramidal side effects often associated with the other drug classes. [, ]
Q3: Does diphenidol affect the therapeutic action of levodopa?
A3: Unlike some other antiemetics, diphenidol does not appear to antagonize the therapeutic effects of levodopa, making it potentially useful for managing levodopa-induced nausea and vomiting in Parkinson's disease. []
Q4: How does diphenidol impact neuronal activity in the vestibular system?
A4: Studies in cats show that diphenhydramine and diphenidol can inhibit rotation-induced firing of type I medial vestibular nucleus (MVN) neurons, suggesting a direct action on these neurons to modulate responses to rotatory stimulation. []
Q5: What is the molecular formula and weight of diphenidol?
A5: Diphenidol has the molecular formula C21H27NO and a molecular weight of 313.45 g/mol.
Q6: Is there information available regarding the material compatibility and stability of diphenidol under various conditions?
A6: The provided research papers primarily focus on the pharmacological aspects of diphenidol and do not delve into its material compatibility and stability under various conditions. Further research is needed in this area.
Q7: Does diphenidol exhibit any catalytic properties?
A7: The provided research papers do not suggest any catalytic properties associated with diphenidol. Its primary role appears to be pharmacological, targeting specific receptors and pathways involved in the emetic response and vestibular function.
Q8: Have there been any computational studies on diphenidol?
A8: While the provided research doesn't explicitly mention computational studies on diphenidol, recent research has explored the development of ultra-fast chromatographic micro-assays for quantifying diphenidol in plasma. [] This suggests the potential for future research utilizing computational tools for optimizing analytical methods or exploring drug interactions.
Q9: How do structural modifications of diphenidol influence its activity and selectivity for muscarinic receptors?
A9: Research on novel 2-carbonyl analogues of diphenidol with lipophylic 1-substituents revealed that modifications can significantly impact muscarinic receptor selectivity. Compound 2d, for instance, exhibited high affinity for the M4 subtype with a 60-fold selectivity over M2. []
Q10: What is the significance of the silicon analogue, hexahydro-sila-diphenidol, in understanding diphenidol's SAR?
A10: Comparing diphenidol with its silicon counterpart, hexahydro-sila-diphenidol, has provided valuable insights into its structure-activity relationship, particularly regarding muscarinic receptor selectivity. The silicon substitution influences binding affinities and selectivity profiles across different receptor subtypes. []
Q11: What are the challenges in formulating diphenidol for optimal therapeutic use?
A11: Research highlights the need for formulation strategies that ensure the effective and progressive release of diphenidol in the digestive system to extend its therapeutic effect. []
Q12: How is diphenidol's efficacy evaluated in preclinical settings?
A12: Preclinical studies utilize various animal models, including dogs and ferrets, to assess the antiemetic efficacy of diphenidol against different emetic stimuli. These models help to understand its effectiveness against various causes of vomiting. []
Q13: How do the preclinical findings on diphenidol's antiemetic activity translate to clinical efficacy?
A13: Clinical trials, such as the double-blind study comparing diphenidol to placebo in patients with vertigo, have demonstrated a statistically significant improvement in symptoms, including nausea and vomiting, with diphenidol treatment. [, ]
Q14: Has diphenidol shown efficacy in treating motion sickness?
A14: Yes, clinical trials involving boat, car, and laboratory-induced motion sickness have demonstrated diphenidol's efficacy in preventing motion sickness, with a superior efficacy profile compared to placebo. []
Q15: What are the potential adverse effects of diphenidol?
A15: While generally considered safe, diphenidol can cause side effects, with dry mouth being the most frequently reported adverse effect in clinical trials. [] Other potential side effects might require further investigation.
Q16: Are there any ongoing efforts to develop targeted delivery systems for diphenidol?
A16: The research primarily focuses on optimizing its formulation for improved release and absorption in the digestive system. [] Targeted delivery strategies might be an area for future exploration to enhance its therapeutic efficacy further.
Q17: What analytical techniques are commonly employed in diphenidol research?
A17: Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are crucial for determining diphenidol concentrations in biological samples, aiding in pharmacokinetic studies and forensic analyses. [, , ]
Q18: Is there information available on the environmental impact and degradation of diphenidol?
A18: The provided research papers primarily focus on the clinical and pharmacological aspects of diphenidol. Further research is needed to understand its potential environmental impact and degradation pathways fully.
Q19: How does diphenidol's dissolution rate affect its bioavailability and efficacy?
A19: Research highlights the importance of developing pharmaceutical preparations that allow for controlled and sustained release of diphenidol in the digestive system. This controlled release is essential for achieving optimal bioavailability and prolonging its therapeutic effect. []
Q20: What are the key parameters considered in validating analytical methods for diphenidol quantification?
A20: Validation of analytical methods, such as those employing UPLC-MS/MS for diphenidol quantification, involves assessing parameters like linearity, accuracy, precision, recovery, and limits of quantification to ensure reliable and reproducible results. []
Q21: Are there specific quality control measures crucial for diphenidol during manufacturing and distribution?
A21: While the research doesn't delve into specific quality control measures, it underscores the importance of analytical techniques like HPLC for determining content uniformity in diphenidol tablets, ensuring accurate dosing and product quality. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


